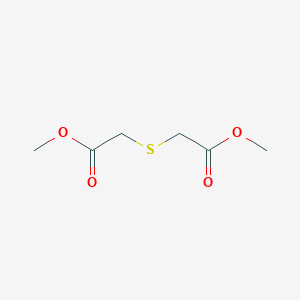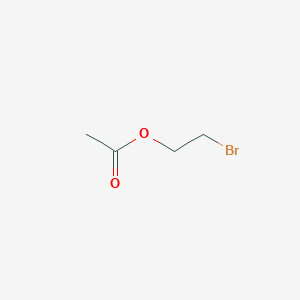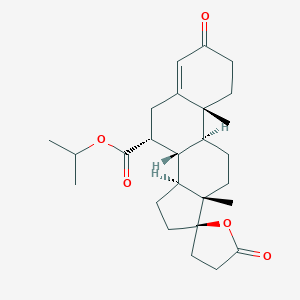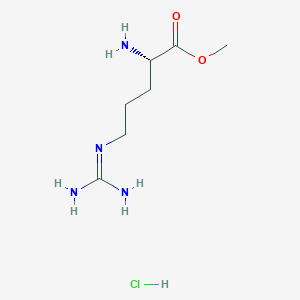
2,4-ジメチル-6-ニトロアニリン
概要
説明
2,4-Dimethyl-6-nitroaniline: is an aromatic amine with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . . This compound is characterized by the presence of two methyl groups and a nitro group attached to an aniline ring, making it an important intermediate in organic synthesis .
科学的研究の応用
2,4-Dimethyl-6-nitroaniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: In studies involving the interaction of aromatic amines with biological systems.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
Nitroanilines are generally known to interact with various enzymes and proteins in the body .
Mode of Action
2,4-Dimethyl-6-nitroaniline, like other nitroanilines, undergoes a reduction process. The compound accepts an electron from an electron-donating species (reductant), leading to its reduction . This process converts the nitro group to an amino group, altering the compound’s chemical structure and properties .
Biochemical Pathways
Nitroanilines are known to interfere with the normal functioning of various biochemical pathways due to their reactivity .
Result of Action
Nitroanilines are generally known to cause cellular damage due to their reactivity . They can also cause skin and eye irritation, and may be harmful if inhaled .
生化学分析
Biochemical Properties
It is known that nitroanilines can participate in various biochemical reactions due to the presence of the nitro group . The nitro group can undergo reduction reactions to form amines, which can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
Nitroanilines can undergo various chemical reactions due to the presence of the nitro group These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Nitroanilines can undergo various metabolic reactions due to the presence of the nitro group . These reactions could potentially involve various enzymes or cofactors, and could also affect metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-6-nitroaniline can be synthesized through the nitration of 2,4-dimethylaniline. The nitration process involves the reaction of 2,4-dimethylaniline with a nitrating agent such as nitric acid (HNO3) under controlled conditions . The reaction typically requires a mixture of concentrated sulfuric acid (H2SO4) and nitric acid to achieve the nitration at the desired positions on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of 2,4-dimethyl-6-nitroaniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: 2,4-Dimethyl-6-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
類似化合物との比較
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
Comparison: 2,4-Dimethyl-6-nitroaniline is unique due to the presence of two methyl groups and a nitro group on the aniline ring, which influences its chemical reactivity and physical properties . Compared to other nitroanilines, it has distinct steric and electronic effects that affect its behavior in chemical reactions and its applications in various fields .
特性
IUPAC Name |
2,4-dimethyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRYYONYIUUFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167607 | |
| Record name | 6-Nitro-2,4-xylidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1635-84-3 | |
| Record name | 2,4-Dimethyl-6-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1635-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-2,4-xylidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1635-84-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitro-2,4-xylidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-2,4-xylidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dimethyl-6-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF8VRN3SKA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the hydrogen bonding interactions observed in the crystal structure of 2,4-Dimethyl-6-nitroaniline?
A1: The research paper states that the asymmetric unit of 2,4-Dimethyl-6-nitroaniline contains two independent molecules linked by weak N—H⋯O hydrogen-bonding interactions between the amino (N—H) and nitro (—NO2) groups []. These interactions are significant because they can influence the compound's packing in the solid state, which in turn can affect its physical properties like melting point, solubility, and stability. Understanding these interactions can be valuable for further research on potential applications of this compound.
Q2: What can be inferred about the molecular geometry of 2,4-Dimethyl-6-nitroaniline from the provided abstract?
A2: The abstract mentions that both independent molecules of 2,4-Dimethyl-6-nitroaniline are "approximately planar" with low root-mean-square deviation (r.s.d) values []. This suggests that the atoms within each molecule of 2,4-Dimethyl-6-nitroaniline lie roughly within the same plane. This planar geometry could influence how the molecule interacts with other molecules or surfaces, a factor potentially important for its reactivity or applications in material science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)








